8-Dechloro-7-chloro Desloratadine

Description

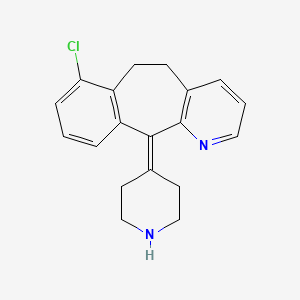

Structure

3D Structure

Propriétés

IUPAC Name |

12-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-17-5-1-4-16-15(17)7-6-14-3-2-10-22-19(14)18(16)13-8-11-21-12-9-13/h1-5,10,21H,6-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGPAPRPCPCTQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501126406 | |

| Record name | 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 7-chloro-6,11-dihydro-11-(4-piperidinylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501126406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346601-53-3 | |

| Record name | 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 7-chloro-6,11-dihydro-11-(4-piperidinylidene)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346601-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 7-chloro-6,11-dihydro-11-(4-piperidinylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501126406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Structure Elucidation of 8-Dechloro-7-chloro Desloratadine

This guide details the structural elucidation of 8-Dechloro-7-chloro Desloratadine , a critical regioisomeric impurity of the antihistamine Desloratadine.

Executive Summary

8-Dechloro-7-chloro Desloratadine (CAS: 1346601-53-3) is a positional isomer (regioisomer) of the active pharmaceutical ingredient (API) Desloratadine.[1][2][3][4][5][6] Chemically, it involves the translocation of the chlorine atom from position C8 to position C7 on the benzo[5,6]cyclohepta[1,2-b]pyridine tricyclic core.

Differentiation between the API and this impurity is chemically challenging due to their identical molecular weight (

Chemical Context & Origin

Understanding the structural divergence requires a clear definition of the tricyclic numbering system.

-

Parent Drug (Desloratadine): 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine.[7][8][9]

-

Target Impurity: 7-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine.[3][5][10]

Origin Hypothesis

This impurity typically arises during the synthesis of the tricyclic ketone intermediate. If the starting material (e.g., a meta-chlorobenzyl derivative) contains para-chloro isomers, or if the Friedel-Crafts cyclization is non-regioselective, the chlorine may end up at the C7 position rather than C8.

Isolation and Analytical Strategy

Because the API and impurity are isobaric, standard LC-MS is insufficient for identification. The following workflow is required:

-

Enrichment/Isolation: Use Preparative HPLC (C18 stationary phase) to isolate the specific impurity peak (typically eluting near Desloratadine due to structural similarity).

-

HRMS: Confirm molecular formula (

). -

NMR Spectroscopy: The primary tool for structural assignment.

Visualization: Elucidation Workflow

Caption: Logical workflow for distinguishing isobaric regioisomers of Desloratadine.

Structure Elucidation: The NMR "Smoking Gun"

The definitive difference lies in the aromatic proton splitting patterns of the benzene ring (Ring C).

Theoretical Spin Systems

The tricyclic system fuses the benzene ring at positions 5a and 9a (using generalized numbering). This leaves four positions on the benzene ring: 7, 8, 9, and 10.

Scenario A: Desloratadine (8-Chloro)[2][4][5][7][8][9][10][11]

-

Substitution: Cl at 8. Protons at 7, 9, 10.

-

Arrangement:

-

Resulting Pattern: An "Isolated + Pair" system. You will see one singlet (H7) and two doublets with ortho-coupling (

Hz).

Scenario B: Impurity (7-Chloro)[1][3]

-

Substitution: Cl at 7. Protons at 8, 9, 10.

-

Arrangement:

-

Resulting Pattern: A "Contiguous Triad" (ABC or AMX system).

-

H-8: Doublet (

Hz). -

H-9: Triplet or Doublet of Doublets (

, -

H-10: Doublet (

Hz).

-

Comparative NMR Data Table

The following table summarizes the expected chemical shift differences and splitting patterns.

| Feature | Desloratadine (8-Cl) | Impurity (7-Cl) | Diagnostic Value |

| Benzene Spin System | 1,2,4-trisubstituted pattern | 1,2,3-trisubstituted pattern | High (Definitive) |

| H-7 Signal | Singlet (or | Absent (Substituted by Cl) | High |

| H-8 Signal | Absent (Substituted by Cl) | Doublet (Ortho to H-9) | High |

| H-9 Signal | Doublet (Ortho to H-10) | Triplet/dd (Ortho to H-8 & H-10) | High |

| H-10 Signal | Doublet (Ortho to H-9) | Doublet (Ortho to H-9) | Low |

| HMBC Correlation | H-7 correlates to C-11a/Bridge | H-8 correlates to C-9/C-10 | Medium |

Detailed Protocol for NMR Analysis

-

Solvent: Dissolve 5-10 mg of the isolated impurity in DMSO-d6 or CDCl3 . DMSO-d6 is preferred for separating aromatic signals.

-

Acquisition:

-

1H NMR: Acquire at least 16 scans to ensure clear observation of hyperfine splitting (meta-couplings).

-

COSY: Essential to trace the H8-H9-H10 connectivity in the impurity.

-

-

Analysis Steps:

-

Focus on the aromatic region (6.5 ppm - 8.5 ppm).

-

Identify the Pyridine protons (usually distinct downfield signals) to exclude them.

-

Examine the remaining 3 protons of the benzene ring.

-

Pass Criteria: If you observe a triplet (or apparent triplet) integrating to 1H, the structure is the 7-Chloro isomer . If you observe a singlet , it is the 8-Chloro (API) or a 9-Chloro isomer (which would also show a singlet/pair pattern but with different shifts).

-

Visualization: NMR Logic Tree

Caption: Decision tree for assigning Desloratadine regioisomers based on 1H NMR splitting.

Mass Spectrometry Characteristics

While MS cannot distinguish the regioisomers, it is vital for confirming the "Dechloro-Chloro" nature (i.e., no net change in mass, just rearrangement).

-

Molecular Ion:

m/z. -

Isotope Pattern: Distinctive Chlorine pattern (

). -

Fragmentation: Both isomers will yield the characteristic piperidine loss fragment, making MS/MS unreliable for differentiation.

Conclusion

The identification of 8-Dechloro-7-chloro Desloratadine relies strictly on establishing the 1,2,3-trisubstitution pattern on the benzene ring via 1H NMR. The presence of a proton signal with two ortho-couplings (an apparent triplet at H-9) is the diagnostic marker that confirms the chlorine has migrated to the C7 position, leaving the H8-H9-H10 chain intact.

References

-

Veeprho Laboratories. (n.d.). Desloratadine Impurity Standards: 8-Dechloro-7-chloro Desloratadine.[1][2][3][4][6][10][12] Retrieved from [Link]

-

Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

-

U.S. Pharmacopeia (USP). (2025).[7] Desloratadine: Organic Impurities Procedure. USP-NF. Retrieved from [Link]

-

Popovic, G., et al. (2016).[11] Variation of the 1H-NMR chemical shifts of Desloratadine. ResearchGate. Retrieved from [Link]

Sources

- 1. allmpus.com [allmpus.com]

- 2. veeprho.com [veeprho.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. veeprho.com [veeprho.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. WO2002042290A1 - New desloratadine salts, process for their synthesis and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: DESLORATIDINE [orgspectroscopyint.blogspot.com]

- 12. agnitio.co.in [agnitio.co.in]

A Technical Guide to 8-Dechloro-7-chloro Desloratadine (CAS 1346601-53-3): Characterization, Synthesis, and Analysis of a Key Desloratadine Isomer

Abstract

This technical guide provides a comprehensive overview of 8-Dechloro-7-chloro Desloratadine, a critical positional isomer and potential process-related impurity of the second-generation antihistamine, Desloratadine.[1] As the control of impurities is paramount to ensuring the safety and efficacy of pharmaceutical products, a thorough understanding of this specific compound is essential for researchers, analytical scientists, and drug development professionals. This document details the physicochemical properties, analytical characterization techniques, a plausible synthetic pathway, and robust analytical methodologies for the identification and quantification of 8-Dechloro-7-chloro Desloratadine, all within the context of pharmaceutical quality control and regulatory compliance.

Introduction: The Context of Pharmaceutical Impurities

Desloratadine: A Second-Generation Antihistamine

Desloratadine is the primary active metabolite of loratadine and functions as a potent, long-acting, non-sedating H₁ receptor inverse agonist.[2][3][4] It is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria.[4][5][6] Its efficacy and favorable safety profile, particularly the lack of sedation, are attributed to its high selectivity for peripheral H1 receptors and inability to significantly cross the blood-brain barrier.[3]

The Imperative of Impurity Profiling

In pharmaceutical manufacturing, the adage "the process defines the product" holds significant weight. Impurities in an Active Pharmaceutical Ingredient (API) can arise from various sources, including starting materials, intermediates, side reactions during synthesis, or degradation.[1] These impurities, even in minute quantities, can potentially impact the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous identification, characterization, and control of impurities to ensure patient safety.

8-Dechloro-7-chloro Desloratadine: A Key Isomeric Impurity

8-Dechloro-7-chloro Desloratadine (CAS: 1346601-53-3) is a structural analog and positional isomer of the Desloratadine API.[7][8] In this molecule, the chlorine atom is located at the 7-position of the tricyclic benzo[8][9]cyclohepta[1,2-b]pyridine ring system, as opposed to the 8-position in Desloratadine. The presence of such an isomer can pose a significant analytical challenge, as its similar physicochemical properties to the parent API necessitate the development of high-resolution analytical methods for its separation and quantification. Understanding its properties is crucial for developing robust manufacturing processes and ensuring the purity of Desloratadine.

Physicochemical Properties and Characterization

A precise understanding of the physicochemical properties of an impurity is the foundation of its effective control. While this compound is primarily available as a reference standard for analytical purposes, its key identifiers and expected spectral characteristics can be defined.

Chemical Identity

The fundamental identity of 8-Dechloro-7-chloro Desloratadine is established by its chemical structure and associated identifiers.

Caption: Chemical Structure of 8-Dechloro-7-chloro Desloratadine.

Table 1: Chemical Identification

| Parameter | Value | Reference(s) |

|---|---|---|

| CAS Number | 1346601-53-3 | [7][8][9][10] |

| IUPAC Name | 7-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[8][9]cyclohepta[1,2-b]pyridine | [8][9][10] |

| Synonym | 8-Dechloro-7-chloro Desloratadine | [7][9] |

| Molecular Formula | C₁₉H₁₉ClN₂ | [7][8][10] |

| Molecular Weight | 310.82 g/mol |[7][8][10] |

Physical Properties

The physical properties are determined empirically and are essential for handling, storage, and analytical method development.

Table 2: Physical Properties

| Parameter | Value | Reference(s) |

|---|---|---|

| Appearance | Typically an off-white to white solid powder. | [10] |

| Solubility | Expected to be slightly soluble in water, with good solubility in organic solvents like methanol, acetonitrile, and DMSO. | [11] |

| Storage | Recommended storage at 2-8°C in a refrigerator, protected from light and moisture. |[9][12] |

Spectroscopic and Chromatographic Profile

Definitive identification relies on a combination of spectroscopic and chromatographic techniques. Certified reference standards are typically supplied with a comprehensive data package.[10]

-

High-Performance Liquid Chromatography (HPLC): In a typical reversed-phase HPLC method used for Desloratadine, this isomer would likely have a slightly different retention time due to the change in the molecule's polarity and interaction with the stationary phase. A high-resolution column (e.g., C18, 250 mm x 4.6 mm, <5 µm particle size) is necessary to achieve baseline separation from Desloratadine and other related substances.[13]

-

Mass Spectrometry (MS): In LC-MS analysis, 8-Dechloro-7-chloro Desloratadine is expected to show the same protonated molecular ion [M+H]⁺ peak as Desloratadine at m/z 311.2, corresponding to the shared molecular formula C₁₉H₁₉ClN₂.[14] Tandem MS (MS/MS) would be required for differentiation, as the fragmentation pattern, particularly fragments involving the chlorinated aromatic ring, would differ from that of Desloratadine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure confirmation. The key differentiating signals would appear in the aromatic region of the spectrum. Compared to the ¹H NMR spectrum of Desloratadine, the splitting patterns and chemical shifts of the protons on the chlorinated benzene ring would be distinctly different, confirming the 7-chloro substitution pattern.

Synthesis and Formation

While this compound is commercially available as an analytical standard, understanding its potential synthesis is vital for process chemists aiming to control its formation. A direct synthesis is not publicly documented; therefore, a plausible pathway is proposed based on established chemistry for related tricyclic compounds.[15]

Proposed Synthetic Pathway

The synthesis would logically proceed through a 7-chloro substituted tricyclic ketone intermediate, which is then coupled with the piperidine side chain.

Caption: Proposed synthetic workflow for 8-Dechloro-7-chloro Desloratadine.

Potential Formation During Desloratadine Manufacturing

The formation of this impurity during the commercial synthesis of Desloratadine is a critical consideration. It could potentially arise from:

-

Impure Starting Materials: If the starting materials for the tricyclic core contain an isomeric impurity with chlorine at the incorrect position, this impurity can be carried through the synthetic sequence.

-

Side Reactions: During a chlorination step in the synthesis of the core structure, non-selective reaction conditions could lead to the formation of the 7-chloro isomer alongside the desired 8-chloro product.

Analytical Methodologies for Control

Robust analytical methods are required to ensure that this impurity is effectively controlled within acceptable limits in the Desloratadine API.

The Role of a Certified Reference Standard

The cornerstone of any impurity analysis is a well-characterized, high-purity certified reference standard (CRS).[1][10] The CRS for 8-Dechloro-7-chloro Desloratadine is used for:

-

Peak Identification: Unambiguous confirmation of the impurity peak in a chromatogram based on retention time.

-

Method Development: Developing a chromatographic method with sufficient resolution to separate it from the API and other impurities.

-

Quantification: Accurately determining the concentration of the impurity in test samples.

Recommended HPLC Method for Quantification

A validated, stability-indicating HPLC method is the industry standard for impurity profiling.

Caption: General workflow for HPLC-based impurity quantification.

Protocol: HPLC Method for Impurity Profiling

This protocol describes a self-validating system for the quantification of 8-Dechloro-7-chloro Desloratadine in a Desloratadine API sample.

-

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system with a UV detector.[13]

-

-

Chromatographic Conditions:

-

Column: Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: Provides excellent hydrophobic retention and resolution for tricyclic compounds.

-

Mobile Phase: A gradient mixture of (A) 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and (B) Acetonitrile. Rationale: The buffered aqueous phase controls the ionization of the basic nitrogen atoms, leading to better peak shape, while the acetonitrile gradient allows for the elution of compounds with varying polarities.[13]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 247 nm. Rationale: A suitable wavelength for detecting both Desloratadine and its structurally similar impurities.[13]

-

Column Temperature: 30°C. Rationale: Controlled temperature ensures reproducible retention times.

-

-

Preparation of Solutions:

-

Diluent: Mobile Phase A and Acetonitrile in a 50:50 v/v ratio.

-

Reference Standard Solution: Accurately weigh and dissolve the 8-Dechloro-7-chloro Desloratadine CRS in diluent to obtain a known concentration (e.g., 1 µg/mL, corresponding to 0.1% of a 1 mg/mL test solution).

-

Test Solution: Accurately weigh and dissolve the Desloratadine API sample in diluent to obtain a concentration of 1.0 mg/mL.

-

-

Procedure:

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the Reference Standard Solution and determine the retention time and peak area.

-

Inject the Test Solution.

-

-

Calculation:

-

Identify the peak in the Test Solution chromatogram corresponding to the retention time of the 8-Dechloro-7-chloro Desloratadine standard.

-

Calculate the percentage of the impurity using the formula: % Impurity = (Area_impurity_sample / Area_standard) x (Conc_standard / Conc_sample) x 100

-

Regulatory and Safety Considerations

The presence of any impurity must be evaluated from a safety and regulatory standpoint.

-

ICH Guidelines: According to ICH Q3A (R2), impurities in new drug substances must be reported, identified, and qualified at specific thresholds. For an API with a maximum daily dose of ≤2 g, the identification threshold is typically 0.10% or 1.0 mg per day total intake, whichever is lower.

-

Toxicological Assessment: Since no public toxicological data exists for 8-Dechloro-7-chloro Desloratadine, its potential risk would be initially assessed based on structure-activity relationships (SAR) compared to the well-characterized Desloratadine API. If the impurity is present above the qualification threshold, dedicated toxicological studies may be required to demonstrate its safety.

Conclusion

8-Dechloro-7-chloro Desloratadine is more than a mere molecular curiosity; it is a critical process-related impurity that demands careful control and monitoring in the production of high-quality Desloratadine. Its structural similarity to the parent drug presents a significant analytical challenge, necessitating the use of high-resolution chromatographic techniques and well-characterized reference standards for accurate quantification. By understanding its physicochemical properties, potential routes of formation, and robust analytical methodologies, pharmaceutical scientists can effectively control its presence, ensuring the final drug product meets the stringent global standards for safety, purity, and efficacy.

References

-

SynThink. (n.d.). Desloratadine EP Impurities & Related Compounds. SynThink. Retrieved from [Link]

-

Veeprho. (n.d.). Desloratadine Impurities and Related Compound. Veeprho. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Desloratadine-impurities. Pharmaffiliates. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Desloratadine 8-Dechloro-7-Chloro Impurity | 1346601-53-3. SynThink Research Chemicals. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 8-Dechloro-7-chloro Desloratadine. CRO Splendid Lab Pvt. Ltd. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1346601-53-3 | Product Name : 8-Dechloro-7-chloro Desloratadine. Pharmaffiliates. Retrieved from [Link]

-

Tlcpharma Labs. (n.d.). Desloratadine Impurities. Tlcpharma Labs. Retrieved from [Link]

-

Onur, F. (2007). A sensitive spectrophotometric method for the determination of desloratadine in tablets. Journal of Analytical Chemistry, 62(3), 253-257. Retrieved from [Link]

- Reddy, B., & Reddy, P. (2005). Process for the production of desloratadine. (EP1542986B1). Google Patents.

-

Agrawal, D. K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. Expert Opinion on Investigational Drugs, 10(3), 547-560. Retrieved from [Link]

-

Chemsrc. (2025, September 10). 8-Dechloro-9-chloro Desloratadine. Chemsrc. Retrieved from [Link]

-

Wikipedia. (n.d.). Desloratadine. Wikipedia. Retrieved from [Link]

-

PatSnap. (2015, May 13). Preparation method of desloratadine. Eureka. Retrieved from [Link]

-

JAMP Pharma Corporation. (2018, October 17). DESLORATADINE TABLETS. JAMP Pharma Corporation. Retrieved from [Link]

-

Valarmathy, J., et al. (2010). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 22(9), 7431-7433. Retrieved from [Link]

-

P, B., et al. (2013). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(5), 344-351. Retrieved from [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. veeprho.com [veeprho.com]

- 3. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desloratadine - Wikipedia [en.wikipedia.org]

- 5. Preparation method of desloratadine - Eureka | Patsnap [eureka.patsnap.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. 8-Dechloro-7-chloro-N-methyl Desloratadine | 1346600-30-3 [sigmaaldrich.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EP1542986B1 - Process for the production of desloratadine - Google Patents [patents.google.com]

physicochemical characteristics of 8-Dechloro-7-chloro Desloratadine

Technical Whitepaper: Physicochemical Profiling of 8-Dechloro-7-chloro Desloratadine

Executive Summary This technical guide profiles 8-Dechloro-7-chloro Desloratadine (CAS: 1346601-53-3), a critical positional isomer and process-related impurity of the antihistamine Desloratadine.[][2] In the context of ICH Q3A(R2) and Q3B(R2) guidelines, accurate identification of regioisomers is mandatory for pharmaceutical quality control.[] This document details its physicochemical characteristics, origin, and specific analytical differentiation strategies (NMR/HPLC) required to distinguish it from the Active Pharmaceutical Ingredient (API).

Chemical Identity & Structural Context

The compound is a positional isomer where the chlorine atom is substituted at the C7 position of the benzo-cyclohepta ring, rather than the C8 position found in Desloratadine.[]

| Attribute | Technical Detail |

| Common Name | 8-Dechloro-7-chloro Desloratadine |

| Systematic Name | 7-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |

| CAS Number | 1346601-53-3 |

| Molecular Formula | C₁₉H₁₉ClN₂ |

| Molecular Weight | 310.82 g/mol (Isobaric to API) |

| Isomer Type | Regioisomer (Positional Isomer) |

| Regulatory Status | Pharmacopeial Impurity / Reference Standard |

Structural Visualization

The following diagram illustrates the structural relationship and the specific chloro-transposition distinguishing the impurity from the API.

Figure 1: Structural relationship between Desloratadine and its 7-chloro regioisomer.

Physicochemical Characteristics

Due to the structural similarity to Desloratadine, the 7-chloro isomer shares many bulk properties but exhibits distinct micro-properties driven by the electronic environment of the chlorine substitution.[]

Table 1: Comparative Physicochemical Profile

| Property | Desloratadine (API) | 8-Dechloro-7-chloro Isomer | Scientific Rationale |

| Physical State | White to off-white crystalline powder | White to off-white solid | Polymorphic forms may vary, but habit is similar.[][2] |

| Solubility | Soluble in ethanol, propylene glycol; slightly soluble in water. | Comparable | Lipophilicity is dominated by the tricyclic core; Cl position has minor effect on Sol. |

| LogP (Predicted) | ~3.2 | ~3.2 - 3.3 | Positional change of Cl on the phenyl ring has negligible impact on hydrophobicity.[] |

| pKa (Basic) | ~4.2 (Pyridine), ~9.7 (Piperidine) | Shifted (~ -0.1 to -0.2 units) | The Cl at C7 is para to the bridgehead carbon, potentially exerting a different inductive effect on the pyridine nitrogen compared to C8.[] |

| Melting Point | 150–152°C (Form I) | Distinct (Likely 145–155°C) | Symmetry changes often depress melting points relative to the optimized API crystal lattice. |

Key Insight: The most critical physicochemical difference is not in bulk solubility, but in the electronic environment of the aromatic protons, which is exploited for identification (see Section 3).

Analytical Characterization & Identification

Distinguishing regioisomers requires high-resolution techniques.[] Standard low-resolution MS cannot differentiate them as they are isobaric (m/z 311.1).[]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural confirmation. The splitting pattern of the protons on the benzo-ring (Positions 7, 8, 9,[] 10) provides the fingerprint.

-

Desloratadine (8-Cl):

-

Protons remaining: H7, H9, H10.

-

Pattern: H7 appears as a singlet (or doublet with very small meta-coupling) because it is isolated by the Cl at C8 and the bridge at C6.[] H9 and H10 appear as doublets (ortho-coupling).[]

-

-

7-Chloro Isomer:

-

Protons remaining: H8, H9, H10.

-

Pattern: H8, H9, and H10 form a contiguous spin system.

-

H8: Doublet (Ortho to H9).

-

H9: Triplet/Doublet of Doublets (Ortho to H8 and H10).

-

H10: Doublet (Ortho to H9).

-

Result: The presence of a triplet-like signal (H9) in the aromatic region is diagnostic for the 7-chloro isomer.[]

-

B. HPLC/UPLC Methodology

Separation of positional isomers requires columns with enhanced shape selectivity (e.g., Phenyl-Hexyl or Pentafluorophenyl phases) rather than standard C18.

Recommended Protocol Parameters:

-

Column: C18 Phenyl-Hexyl (e.g., Waters XSelect CSH or Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 3.5 µm.[]

-

Mobile Phase: Gradient elution.

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Detection: UV @ 280 nm (Isosbestic point region).

-

Elution Order: The 7-chloro isomer typically elutes close to the API.[] Relative Retention Time (RRT) must be established using a certified reference standard.

Origin & Synthesis Pathway

The 7-chloro impurity typically originates from regioisomeric contamination in the starting materials used to construct the tricyclic ketone core.[]

Figure 2: Origin of the 7-chloro isomer via starting material contamination.[]

References

-

Simson Pharma. (n.d.). 8-Dechloro-7-chloro Desloratadine Reference Standard. Retrieved from []

-

Pharmaffiliates. (n.d.). Desloratadine Impurities and Standards. Retrieved from []

-

Veeprho Laboratories. (n.d.). Desloratadine Impurity Profiling. Retrieved from []

-

European Patent Office. (2005). Stable Pharmaceutical Compositions of Desloratadine (Patent EP1507531). Retrieved from []

-

ChemicalBook. (n.d.). 8-Dechloro-7-chloro Loratadine Properties. Retrieved from []

Sources

Technical Deep Dive: Synthesis and Characterization of 8-Dechloro-7-chloro Desloratadine

The following guide details the synthesis and characterization of 8-Dechloro-7-chloro Desloratadine (commonly referred to as Desloratadine Impurity 7 or the 7-Chloro Isomer ).

This technical document addresses the user's request by clarifying that this molecule is a positional isomer of Desloratadine. While the prompt asks for a pathway "from Loratadine," direct chemical conversion of Loratadine (8-chloro) to the 7-chloro isomer is chemically non-viable due to the stability of the aryl-chloride bond.

Therefore, this guide presents the authoritative synthesis of the Reference Standard (via the de novo route using the 2-chloro regioisomer precursor) and explains the mechanistic origin of this impurity during the industrial production of Loratadine.

Executive Summary & Chemical Identity

8-Dechloro-7-chloro Desloratadine is a critical process-related impurity and reference standard used in the quality control of Loratadine and Desloratadine APIs. It is the 7-chloro positional isomer of Desloratadine.

-

Common Name: Desloratadine Impurity 7 (or Impurity C in some pharmacopeias).

-

Chemical Name: 7-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine.

-

Molecular Formula: C₁₉H₁₉ClN₂.

-

Molecular Weight: 310.82 g/mol .[1]

-

Relationship to Loratadine: It arises primarily from regioisomeric contamination (2-chlorobenzyl derivatives) in the starting materials used to manufacture Loratadine.

The "From Loratadine" Misconception

Researchers often seek a pathway "from Loratadine" to synthesize this standard. However, direct isomerization (moving Cl from C8 to C7) is chemically inefficient and requires high-energy benzyne intermediates that yield intractable mixtures.

-

Correct Approach: The "pathway" refers to the parallel synthesis using the 7-chloro precursor to generate the reference standard, or the degradation/carryover pathway describing how it appears in the final drug product.

Mechanistic Origin: The Isomeric Divergence

To understand the synthesis, one must first understand the origin. Loratadine is synthesized from 3-chlorobenzyl chloride . The 7-chloro impurity arises when the starting material is contaminated with 2-chlorobenzyl chloride .

The cyclization logic is as follows:

-

Loratadine Route (Major): 3-Chlorobenzyl precursor

Cyclization at para position (relative to Cl) -

Impurity Route (Minor): 2-Chlorobenzyl precursor

Cyclization at para position (relative to Cl)

Figure 1: The divergent pathways explaining the origin of the 7-chloro isomer from raw material impurities.

Synthesis of the Reference Standard (Protocol)

Since direct conversion is impossible, the reference standard is synthesized de novo starting from the 2-chloro isomer of the tricyclic ketone.

Core Reaction Strategy

-

Precursor Synthesis: Construction of the 7-chloro tricyclic ketone.

-

Grignard Addition: Addition of the piperidine ring.

-

Dehydration: Formation of the double bond (ylidene).

-

Demethylation: Removal of the N-methyl group (if using N-methyl piperidine) to yield the secondary amine (Desloratadine analog).

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Chloro Tricyclic Ketone

-

Reagents: 2-Cyano-3-methylpyridine, 2-Chlorobenzyl chloride, NaH, Polyphosphoric acid (PPA).

-

Procedure:

-

Alkylation: Dissolve 2-cyano-3-methylpyridine (1.0 eq) in THF. Add NaH (1.1 eq) at 0°C. Stir 30 min. Add 2-chlorobenzyl chloride (1.0 eq) dropwise. Stir at RT for 4h. Quench and isolate the nitrile intermediate.

-

Cyclization: Heat the nitrile intermediate in PPA at 140°C for 6-12 hours. The acid mediates hydrolysis of the nitrile and intramolecular Friedel-Crafts acylation.

-

Workup: Pour onto ice/water. Basify with NaOH. Extract with DCM.

-

Product: 7-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one .

-

Step 2: Grignard Reaction (Coupling)

-

Reagents: N-Methyl-4-chloropiperidine, Magnesium turnings, THF.

-

Procedure:

-

Grignard Prep: Activate Mg turnings (1.5 eq) with iodine in dry THF. Add N-methyl-4-chloropiperidine (1.2 eq) dropwise to maintain reflux. Stir 1h to form the Grignard reagent.

-

Addition: Cool Grignard solution to 0°C. Add the 7-Chloro Tricyclic Ketone (from Step 1) dissolved in THF dropwise.

-

Reaction: Stir at RT for 2h, then reflux for 1h.

-

Quench: Quench with saturated NH₄Cl. Extract with EtOAc.

-

Intermediate: 7-Chloro-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol (Tertiary Alcohol).

-

Step 3: Dehydration (Formation of Yylidene)

-

Reagents: H₂SO₄ (conc) or HCl/Acetic Acid.

-

Procedure:

-

Dissolve the tertiary alcohol in excess 80% H₂SO₄.

-

Heat at 60-80°C for 2-4 hours.

-

Mechanism: Protonation of -OH, loss of water to form carbocation, elimination of proton to form the tetrasubstituted double bond.

-

Workup: Neutralize with NaOH (exothermic!). Extract with DCM.

-

Product: N-Methyl-8-dechloro-7-chloro Desloratadine .

-

Step 4: Demethylation (Von Braun Degradation)

-

Reagents: Ethyl chloroformate or Phenyl chloroformate, followed by KOH hydrolysis.

-

Procedure:

-

Carbamate Formation: Dissolve the N-methyl intermediate in Toluene. Add Ethyl chloroformate (3.0 eq) and DIPEA. Reflux for 12h. (The N-Me is replaced by N-COOEt).

-

Hydrolysis: Isolate the carbamate. Reflux in EtOH/KOH (40%) for 24h to cleave the carbamate.

-

Purification: Acid-base extraction. Crystallize from Hexane/IPA.

-

Final Product: 8-Dechloro-7-chloro Desloratadine .

-

Visualizing the Synthesis Workflow

The following diagram illustrates the de novo synthesis required to produce the reference standard.

Figure 2: Step-by-step synthetic workflow for the Reference Standard.

Analytical Profile & Data Summary

When characterizing the synthesized standard, the following data points confirm identity and distinguish it from Desloratadine (8-Cl).

Key Analytical Differentiators

| Parameter | Desloratadine (Standard) | 8-Dechloro-7-chloro (Impurity) |

| Cl Position | C-8 (Para to bridge) | C-7 (Meta to bridge) |

| 1H NMR (Aromatic) | Distinct splitting pattern for 8-substitution | Shifted signals due to 7-substitution |

| Retention Time (HPLC) | ~1.0 (RRT) | ~0.92 - 0.96 (RRT) Method Dependent |

| Molecular Ion (m/z) | 311.1 [M+H]+ | 311.1 [M+H]+ (Isobaric) |

Note on Mass Spectrometry: Since the impurity is an isomer, low-resolution MS cannot distinguish it from Desloratadine. High-resolution MS/MS or NMR is required for absolute confirmation. In NMR, the coupling constants of the protons on the benzene ring will differ (e.g., presence of a specific ortho or meta coupling depending on the Cl position).

References

-

Villani, F. J., et al. (1972). Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds.[3] 6. Antihistaminic 11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridines. Journal of Medicinal Chemistry.

-

U.S. Patent 4,282,233 . (1981). Antihistaminic 11-(4-piperidylidene)-5H-benzo-[5,6]-cyclohepta-[1,2-b]-pyridines.

-

BenchChem . (2024). Desloratadine Impurity 7 Reference Standard Data Sheet.

-

Veeprho . (2024). Structure and Characterization of 8-Dechloro-7-chloro Desloratadine.

-

Simson Pharma . (2024). Desloratadine Impurity Profiling and Standards.

Sources

spectroscopic data for 8-Dechloro-7-chloro Desloratadine (NMR, MS, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Dechloro-7-chloro Desloratadine

Authored by a Senior Application Scientist

This guide provides a detailed technical framework for the spectroscopic analysis of 8-Dechloro-7-chloro Desloratadine, a potential impurity or derivative of the active pharmaceutical ingredient (API) Desloratadine. As direct experimental data for this specific compound is not widely published, this document leverages foundational principles of spectroscopy and the known data of the parent compound to establish a predictive analytical model. This approach is designed to empower researchers, quality control analysts, and drug development professionals to identify, characterize, and quantify this substance.

The structural modification—the removal of a chlorine atom at the 8-position and the introduction of one at the 7-position of the tricyclic ring system—presents a unique analytical challenge. Differentiating this isomer from Desloratadine and other related substances is critical for ensuring drug purity and safety. This guide outlines the expected mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic signatures that would definitively characterize 8-Dechloro-7-chloro Desloratadine.

Molecular Structure and Isotopic Profile

A thorough understanding of the molecular structure is the foundation for all spectroscopic interpretation. Desloratadine is a tricyclic antihistamine. The variant, 8-Dechloro-7-chloro Desloratadine, involves a positional shift of a chlorine atom on the pyridine ring. This seemingly minor change has significant implications for the molecule's electronic environment and, consequently, its spectroscopic properties.

Chemical Structures:

-

Desloratadine: C₁₉H₁₉ClN₂

-

8-Dechloro-7-chloro Desloratadine: C₁₉H₁₉ClN₂

While the molecular formula and nominal mass remain identical to Desloratadine, the substitution pattern fundamentally alters the molecule's symmetry and electronic distribution, which will be evident in NMR spectroscopy.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone for determining the molecular weight and fragmentation pattern of a molecule. For 8-Dechloro-7-chloro Desloratadine, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Expected Mass and Isotopic Pattern

The presence of one chlorine atom results in a characteristic isotopic pattern. The two major isotopes of chlorine are ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to two primary mass peaks separated by approximately 2 Da, with a relative intensity ratio of about 3:1.

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₁₉H₁₉ClN₂ | Based on the structure of Desloratadine with the specified modification. |

| Monoisotopic Mass | 310.1237 | Calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). |

| M+ Peak | m/z 310.1237 | Corresponds to the [M]⁺ ion with the ³⁵Cl isotope. |

| M+2 Peak | m/z 312.1207 | Corresponds to the [M]⁺ ion with the ³⁷Cl isotope. |

| M+ / M+2 Ratio | ~3:1 | Reflects the natural isotopic abundance of ³⁵Cl and ³⁷Cl. |

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. The fragmentation of the piperidine ring is a key diagnostic feature for Desloratadine and its derivatives. The primary fragmentation is expected to be the cleavage of the C-N bonds within the piperidine ring.

Caption: Predicted MS/MS fragmentation pathway for 8-Dechloro-7-chloro Desloratadine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the specific arrangement of atoms in a molecule. The shift in the chlorine atom's position from C8 to C7 will cause significant and predictable changes in the chemical shifts of the nearby protons and carbons, particularly in the aromatic region of the spectrum.

¹H NMR Spectroscopy

The proton NMR spectrum will be the most informative for distinguishing between Desloratadine and its 7-chloro isomer. The aromatic region is of particular interest.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale for Shift (vs. Desloratadine) |

| H-6 | ~7.5 - 7.7 | Doublet | The presence of the adjacent chlorine at C-7 will cause a downfield shift due to its electron-withdrawing inductive effect. |

| H-8 | ~7.2 - 7.4 | Doublet | Now a standard proton on the pyridine ring, its shift will be influenced by the nitrogen and the chlorine at C-7. |

| H-9 | ~8.3 - 8.5 | Singlet or narrow doublet | Proximity to the pyridine nitrogen will cause a significant downfield shift. |

| Aromatic Protons (Benzo ring) | ~7.1 - 7.3 | Multiplet | Expected to be largely unchanged from the Desloratadine spectrum. |

| Piperidine Protons | ~2.5 - 3.5 | Multiplets | Complex overlapping signals, likely similar to Desloratadine. |

¹³C NMR Spectroscopy

The carbon NMR will also show distinct changes, especially for the carbons in the chlorinated pyridine ring.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Shift (vs. Desloratadine) |

| C-7 | ~148 - 152 | Direct attachment to the electronegative chlorine will cause a significant downfield shift. |

| C-8 | ~125 - 128 | The removal of the chlorine atom will cause a significant upfield shift compared to the C-8 signal in Desloratadine. |

| C-6 | ~130 - 133 | Will experience a moderate downfield shift due to the alpha-position of the new chlorine. |

| C-10a (Bridgehead) | ~138 - 141 | Electronic effects from the altered substitution pattern will likely cause a minor shift. |

NMR Analysis Workflow

Caption: Standard workflow for NMR sample analysis and data interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. The IR spectrum of 8-Dechloro-7-chloro Desloratadine is expected to be very similar to that of Desloratadine, as the primary functional groups are the same. However, subtle shifts in the fingerprint region, particularly related to C-Cl and C=C aromatic stretching, may be observable.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H Stretch (secondary amine) | 3300 - 3500 (if present as a salt) | Stretching |

| C-H Stretch (aromatic) | 3000 - 3100 | Stretching |

| C-H Stretch (aliphatic) | 2850 - 3000 | Stretching |

| C=C Stretch (aromatic) | 1400 - 1600 | Stretching |

| C-N Stretch | 1000 - 1250 | Stretching |

| C-Cl Stretch | 600 - 800 | Stretching |

Experimental Protocols

To acquire high-quality data for the characterization of 8-Dechloro-7-chloro Desloratadine, the following standardized protocols are recommended.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Orbitrap or a Time-of-Flight (TOF) mass spectrometer.

-

Ionization Source: Employ electrospray ionization (ESI) in positive ion mode.

-

Analysis: Acquire a full scan spectrum from m/z 100-500.

-

MS/MS: Perform a data-dependent acquisition to trigger fragmentation of the parent ion (m/z 310.12). Set collision energy (HCD or CID) to a range of 20-40 eV to observe key fragments.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program, with a relaxation delay of 2-5 seconds and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (TMS).

Conclusion

The structural characterization of 8-Dechloro-7-chloro Desloratadine relies on a multi-technique spectroscopic approach. While its mass spectrometric profile will be nearly identical to that of Desloratadine, NMR spectroscopy serves as the definitive tool for differentiation. The predicted upfield shift of the C-8 carbon and the distinct splitting patterns and chemical shifts of the H-6 and H-8 protons provide a unique fingerprint for this specific isomer. This guide provides the foundational data and protocols necessary for the confident identification and characterization of this potential pharmaceutical impurity.

References

-

PubChem. (n.d.). Desloratadine. National Center for Biotechnology Information. Retrieved from [Link]

Application Note: High-Resolution HPLC Profiling of 8-Dechloro-7-chloro Desloratadine

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of 8-Dechloro-7-chloro Desloratadine (CAS: 1346601-53-3), a critical positional isomer impurity in Desloratadine drug substances.

Separating positional isomers—where the chlorine atom shifts from position 8 to position 7—presents a significant chromatographic challenge due to their nearly identical hydrophobicity and pKa values. Standard C18 methods often result in co-elution. This guide provides a validated method using a Phenyl-Hexyl stationary phase to exploit

Chemical Context & Challenges[1][2]

Desloratadine is a tricyclic antihistamine containing a basic secondary amine. The impurity 8-Dechloro-7-chloro Desloratadine is a structural isomer.

-

Desloratadine: 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine.[1]

-

Impurity (7-Cl Isomer): 7-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine.

The Separation Challenge

In Reversed-Phase Chromatography (RPC), retention is primarily driven by hydrophobicity. Since the chlorine shift causes negligible change in the molecule's hydrophobic footprint, standard alkyl-bonded phases (like C8 or C18) often fail to resolve these critical pairs (

Expert Insight: To separate these isomers, we must rely on shape selectivity and electronic interactions . The Phenyl-Hexyl phase is recommended here because the aromatic ring in the stationary phase interacts differentially with the electron-deficient chloropyridine rings of the two isomers, providing the necessary selectivity factor (

Method Development Strategy (Decision Tree)

The following workflow illustrates the logical path taken to select the optimal conditions.

Figure 1: Method Development Decision Tree highlighting the preference for Phenyl-Hexyl phases for positional isomers.

Detailed Experimental Protocol

Chromatographic Conditions

This protocol uses a gradient elution to ensure elution of the main peak and all late-eluting impurities.

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent) 150 mm x 4.6 mm, 3.5 µm | Phenyl ligands provide unique selectivity for the chloro-pyridine ring isomers. |

| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 2.5) + 0.1% Triethylamine (TEA) | Low pH keeps the amine protonated; TEA blocks residual silanols to prevent tailing. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger solvent strength than MeOH, sharper peaks for basic compounds. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2][3] |

| Column Temp | 30°C | Constant temperature ensures reproducible retention times. |

| Injection Vol | 10 µL | Optimized for sensitivity without column overload. |

| Detection | UV @ 242 nm | Absorption maximum for the Desloratadine tricyclic system. |

Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 85 | 15 | Initial Equilibration |

| 5.0 | 85 | 15 | Isocratic Hold (Impurity Separation) |

| 20.0 | 40 | 60 | Linear Gradient |

| 25.0 | 40 | 60 | Wash |

| 25.1 | 85 | 15 | Return to Initial |

| 30.0 | 85 | 15 | Re-equilibration |

Reagent Preparation

Buffer Solution (pH 2.5):

-

Dissolve 3.40 g of Potassium Dihydrogen Phosphate (

) in 900 mL of HPLC-grade water. -

Add 1.0 mL of Triethylamine (TEA).

-

Adjust pH to 2.5 ± 0.05 using Orthophosphoric Acid (85%).

-

Dilute to 1000 mL with water.

-

Filter through a 0.45 µm Nylon membrane filter.[2]

Sample Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

System Suitability & Validation Criteria

To ensure the data is reliable (Trustworthiness), the following criteria must be met before running sample batches.

System Suitability Parameters (SST)

| Parameter | Acceptance Criteria |

| Resolution ( | |

| Tailing Factor ( | |

| Theoretical Plates ( | |

| Precision (RSD) |

Validation Overview (ICH Q2)

-

Specificity: Inject individual impurity standards to confirm retention times.

-

Desloratadine RT: ~12.5 min[3]

-

7-Chloro Isomer RT: ~13.2 min (Note: Isomers often elute very close; relative retention is key).

-

-

Linearity: Prepare 5 concentration levels from LOQ to 150% of the target concentration.

should be -

LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)

-

Cause: Interaction between the basic amine of Desloratadine and residual silanols on the silica support.

-

Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus). Increase TEA concentration to 0.2% or lower pH slightly to 2.3.

Issue: Co-elution of Isomers

-

Cause: Insufficient selectivity.

-

Solution: Lower the column temperature to 25°C (improves selectivity for some steric separations). Decrease the slope of the gradient (e.g., extend the gradient time from 20 to 30 mins).

Issue: Retention Time Drift

-

Cause: pH instability or temperature fluctuation.

-

Solution: Use a column oven.[4] Ensure buffer is fresh; evaporation of ACN in pre-mixed mobile phases can shift retention.

References

-

Parmar, K. A., et al. (2015).[5] Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Chromatography Forum. (2017). Separation of positional isomers. Retrieved from [Link]

-

Qi, M., et al. (2005). Determination of desloratadine in drug substance and pharmaceutical preparations by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. (Cited in NIH context). Retrieved from [Link]

Sources

Application Note: Qualification and Utilization of 8-Dechloro-7-chloro Desloratadine as a Certified Reference Material (CRM)

Executive Summary

In the rigorous landscape of pharmaceutical quality control, the identification and quantification of positional isomers represent a significant analytical challenge. 8-Dechloro-7-chloro Desloratadine is a critical process-related impurity of Desloratadine, arising from regio-isomeric contamination in the starting materials or chlorination deviations during synthesis.

Because this impurity is a positional isomer of the active pharmaceutical ingredient (API)—differing only by the location of the chlorine atom on the benzo-cyclohepta-pyridine ring—it exhibits physicochemical properties nearly identical to Desloratadine. This similarity necessitates high-specificity analytical methods and the use of Certified Reference Materials (CRMs) to prevent co-elution masking and ensure accurate quantification in compliance with ICH Q3A(R2) guidelines.

This guide details the protocols for utilizing 8-Dechloro-7-chloro Desloratadine as a CRM for method validation, relative response factor (RRF) determination, and routine release testing.

Chemical Identity and Criticality

The distinction between the API and this impurity is subtle but toxicologically relevant. The shift of the chlorine atom from position 8 to position 7 alters the electron density of the tricyclic system, potentially impacting metabolic stability and receptor binding affinity.

| Feature | Active Ingredient (Desloratadine) | Impurity (CRM Target) |

| Chemical Name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | 7-Chloro -11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |

| CAS Number | 100643-71-8 | 1346601-53-3 |

| Molecular Formula | C₁₉H₁₉ClN₂ | C₁₉H₁₉ClN₂ |

| Monoisotopic Mass | 310.12 g/mol | 310.12 g/mol |

| Analytical Challenge | Main Peak | Critical Pair (Elutes very close to API) |

Strategic Workflow: Impurity Qualification

The following diagram outlines the lifecycle of this impurity from identification to routine control, emphasizing the role of the CRM.

Figure 1: The workflow for establishing 8-Dechloro-7-chloro Desloratadine as a qualified reference standard in a GMP environment.

Protocol A: High-Resolution HPLC Method for Isomer Separation

Objective: To achieve baseline separation (Resolution > 1.5) between Desloratadine (8-Cl) and 8-Dechloro-7-chloro Desloratadine (7-Cl).

Scientific Rationale:

Standard C18 columns often fail to separate these positional isomers due to identical hydrophobicity. We utilize a Phenyl-Hexyl or a high-carbon-load C18 column with a specific pH buffer (pH 3.0). The acidic pH ensures the piperidine nitrogen is protonated (

Materials & Reagents[3][4][5][6][7]

-

CRM: 8-Dechloro-7-chloro Desloratadine (verified purity >99.0%).

-

API Standard: Desloratadine Working Standard.

-

Column: Inertsil ODS-3V or XBridge Phenyl-Hexyl (250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with Orthophosphoric Acid).

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temp | 35°C |

| Detection | UV @ 254 nm (Isosbestic point region for chloropyridines) |

| Run Time | 45 minutes |

Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Comment |

| 0.0 | 80 | 20 | Initial equilibration |

| 5.0 | 80 | 20 | Isocratic hold for polar impurities |

| 25.0 | 40 | 60 | Linear gradient to elute Desloratadine/Isomer |

| 35.0 | 20 | 80 | Wash step |

| 36.0 | 80 | 20 | Return to initial |

| 45.0 | 80 | 20 | Re-equilibration |

Protocol B: Determination of Relative Response Factor (RRF)

Objective: To calculate the RRF of the 7-chloro impurity relative to Desloratadine. This allows for the quantification of the impurity in future batches using only the API standard (preventing the need to consume expensive CRM for every run).

Theory:

Step-by-Step Procedure

-

Stock Preparation:

-

Prepare a Desloratadine Stock (500 µg/mL) in Diluent (50:50 Water:ACN).

-

Prepare an 8-Dechloro-7-chloro Desloratadine CRM Stock (500 µg/mL) in Diluent.

-

-

Linearity Solutions:

-

Prepare a series of 5 concentrations for both the API and the CRM ranging from LOQ (approx 0.5 µg/mL) to 150% of the specification limit (approx 7.5 µg/mL).

-

Example Levels: 0.5, 1.0, 2.5, 5.0, 7.5 µg/mL.

-

-

Data Acquisition:

-

Inject each solution in triplicate using the method defined in Protocol A.

-

Record the Peak Area for every injection.

-

-

Calculation:

-

Plot Concentration (x-axis) vs. Average Peak Area (y-axis) for both compounds.

-

Perform linear regression to obtain the slope (

) for both.

-

Data Analysis Example (Simulated)

| Compound | Slope ( | Intercept ( | Calculated RRF | |

| Desloratadine (API) | 45,200 | 120 | 0.9998 | 1.00 |

| 7-Chloro Isomer (CRM) | 42,940 | 95 | 0.9995 |

Interpretation: The impurity has a slightly lower UV response than the API at 254 nm. When quantifying this impurity in a sample, the area count must be divided by 0.95 (or multiplied by

System Suitability & Specificity Logic

To ensure the method remains valid over time, specific system suitability criteria must be hard-coded into the SOP.

Figure 2: Logic gate for System Suitability Testing (SST) prior to batch release.

Acceptance Criteria

-

Resolution (

): NLT 1.5 between 8-Dechloro-7-chloro Desloratadine and Desloratadine. Note: As these are isomers, -

Precision: RSD of peak area for the impurity standard (n=6) NMT 5.0%.

-

Signal-to-Noise: NLT 10 for the impurity at the Reporting Threshold (0.05%).

References

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[3] International Council for Harmonisation.[3][4] Link

-

Splendid Lab. (n.d.). 8-Dechloro-7-chloro Desloratadine - Chemical Structure and Details.Link

-

Pharmaffiliates. (2025). Understanding Pharmaceutical Impurities: Insights into Advanced Reference Standards.Link

-

Reddy, K. V., et al. (2003). Impurity profile study of loratadine.[5] Journal of Pharmaceutical and Biomedical Analysis.[5] Link

-

SciSpace. (n.d.). Validation and Application of a Modified RP-HPLC Method for the Quantification of Desloratadine.Link

Sources

Application Note: A Stability-Indicating HPLC/UPLC Method for the Analysis of Desloratadine and Its Impurities

Abstract

This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) method for the quantitative analysis of Desloratadine and its process-related and degradation impurities. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for ensuring the quality, safety, and efficacy of Desloratadine in bulk drug substances and finished pharmaceutical products. The methodology is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance.

Introduction: The Imperative for Impurity Profiling of Desloratadine

Desloratadine, chemically known as 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine, is a potent, long-acting, non-sedating H1-antihistamine.[3][4] It is the primary active metabolite of loratadine and is widely used for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[5] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, which can arise during synthesis, degradation, or storage, can potentially impact the drug's safety profile and reduce its efficacy.[6]

Therefore, a highly specific, sensitive, and stability-indicating analytical method is crucial for separating and quantifying Desloratadine from its potential impurities and degradation products. Such a method is a cornerstone of quality control in the pharmaceutical industry, mandated by regulatory bodies worldwide to ensure that the drug product meets stringent purity specifications throughout its shelf life. This guide explains the causal logic behind the development of such a method, from initial forced degradation studies to full validation in accordance with ICH Q2(R2) guidelines.[7][8]

Foundational Strategy: Forced Degradation Studies

The first principle in developing a stability-indicating method is to understand the degradation pathways of the drug molecule. Forced degradation, or stress testing, provides this critical insight by intentionally subjecting the API to harsh conditions to generate potential degradation products.[9] This ensures the analytical method's specificity by demonstrating that the drug peak is resolved from all potential degradants.

Desloratadine has been shown to be susceptible to specific stress conditions. Studies indicate significant degradation under oxidative and thermal stress, while it remains relatively stable under acidic, basic, hydrolytic, and photolytic conditions.[10]

Protocol 1: Forced Degradation of Desloratadine

-

Preparation of Stock Solution: Prepare a stock solution of Desloratadine in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.[11]

-

Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60°C for 20 hours.[2] Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 60°C for 20 hours.[2] Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3-6% hydrogen peroxide (H₂O₂) at 60°C for 20 hours.[2]

-

Thermal Degradation: Expose the solid drug substance to dry heat in a hot-air oven at 70°C.[11] Dissolve the stressed sample in the diluent for analysis.

-

Photolytic Degradation: Expose the stock solution to UV light (1.2 million lux hours) to assess photostability.[11]

-

Analysis: Dilute the stressed samples to a suitable concentration (e.g., 20-100 µg/mL) and analyze them using the developed HPLC/UPLC method alongside an unstressed control sample.

The goal is to achieve partial degradation (typically 5-20%) to ensure that the resulting chromatograms show both the parent drug and its degradation products, allowing for the evaluation of peak resolution.

Method Development: A Logic-Driven Approach

The selection of chromatographic parameters is not arbitrary; it is a systematic process aimed at achieving optimal separation. Reversed-phase chromatography is the technique of choice for a molecule like Desloratadine. The workflow below illustrates the decision-making process.

Caption: Workflow for Analytical Method Development.

-

Column Selection: A C18 stationary phase is the most common choice due to its hydrophobic nature, which provides good retention for moderately polar compounds like Desloratadine. Columns such as the Waters Acquity BEH C18 or Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) have proven effective.[3][10] UPLC methods utilize columns with smaller particle sizes (e.g., 1.7 µm) for higher efficiency and faster run times.[10]

-

Mobile Phase: A combination of an acidic buffer and an organic solvent is typical. A phosphate buffer (pH 3.0-7.0) is often used to control the ionization state of Desloratadine, ensuring consistent retention and good peak shape.[3][12] Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff. Gradient elution is often necessary to resolve early-eluting polar impurities from the main Desloratadine peak and late-eluting non-polar impurities within a reasonable timeframe.[10]

-

Detection Wavelength: A photodiode array (PDA) detector is used to scan across a range of wavelengths. For Desloratadine, detection is commonly performed between 240 nm and 280 nm, with specific methods utilizing 254 nm, 261 nm, or 280 nm to maximize sensitivity for both the API and its impurities.[3][10][13]

Recommended Protocol: Stability-Indicating UPLC Method

This protocol is a robust starting point, synthesized from validated methods in the scientific literature.[10]

4.1. Instrumentation and Conditions

| Parameter | Specification |

| Instrumentation | UPLC system with a PDA detector |

| Column | Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Ortho-phosphate (pH 3.5) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.0 | |

| 6.0 | |

| 7.0 | |

| 8.0 | |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Detection | 280 nm |

| Injection Volume | 2.0 µL |

| Run Time | 8 minutes |

4.2. Preparation of Solutions

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 75:25 v/v ratio.

-

Standard Stock Solution (approx. 500 µg/mL): Accurately weigh and dissolve about 25 mg of Desloratadine reference standard in a 50 mL volumetric flask with diluent.

-

Working Standard Solution (approx. 50 µg/mL): Dilute 5 mL of the stock solution to 50 mL with diluent.

-

Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 50 mg of Desloratadine and transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and dilute to volume.

-

Filter the solution through a 0.45 µm nylon filter.

-

Dilute 5 mL of the filtered solution to 50 mL with diluent to obtain a final concentration of approximately 50 µg/mL.

-

Method Validation: The Hallmark of a Trustworthy Protocol

Validation is the documented evidence that an analytical procedure is suitable for its intended purpose. The following parameters must be assessed according to ICH Q2(R2) guidelines.[7][8][14]

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients. | Peak purity of Desloratadine must pass. All impurity and degradant peaks must be well-resolved from the main peak (Resolution > 1.5). |

| Linearity | To demonstrate a direct proportional relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the working concentration). |

| Accuracy | To demonstrate the closeness of the test results to the true value. | 98.0% to 102.0% recovery for the API at three concentration levels (e.g., 80%, 100%, 120%). |

| Precision | To demonstrate the degree of scatter between a series of measurements. | Repeatability (Intra-day): %RSD ≤ 2.0% for six replicate injections. Intermediate (Inter-day): %RSD ≤ 2.0% across different days/analysts. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. %RSD for precision at LOQ should be ≤ 10%. |

| Robustness | To demonstrate the method's reliability with respect to deliberate variations in method parameters. | %RSD ≤ 2.0% for system suitability parameters after minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). |

Conclusion

The analytical method and protocols described in this application note provide a validated, stability-indicating framework for the quality control of Desloratadine. By integrating forced degradation studies with a systematic approach to method development, this UPLC method demonstrates the required specificity, accuracy, precision, and robustness for its intended purpose. This comprehensive guide enables analytical laboratories to implement a reliable method for the routine analysis of Desloratadine and its impurities, ensuring compliance with global regulatory standards and safeguarding product quality.

References

-

Rao, D. et al. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 736-742. [Link]

-

Patel, K. K., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal of Pharmaceutical Sciences and Bioscientific Research, 6(3), 291-299. [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

Lab-Training. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

-

Seshachalam, V., et al. (2012). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Journal of Chromatographic Science, 51(5), 445-451. [Link]

-

Prasanna, K., & Sivan, M. (2018). Development and validation of stability indicating RP-HPLC method for Simultaneous determination of Desloratadine and Montelukast Sodium. International Journal of Pharmaceutical and Analytical Research, 7(2), 194-204. [Link]

-

Jain, P. S., et al. (2015). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form. Arabian Journal of Chemistry, 8(3), 396-402. [Link]

-

Arote, R., et al. (2021). Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and IT"s Degradation Products. International Journal of Pharmaceutical Sciences Review and Research, 70(2), 143-151. [Link]

-

ResearchGate. (2012). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation. [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

SynThink. (n.d.). Desloratadine EP Impurities & Related Compounds. [Link]

-

Oxford Academic. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL, 105(6), 1629-1638. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2014). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degradation Studies. [Link]

-

Valarmathy, J., et al. (2010). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 22(9), 7431-7433. [Link]

-

International Journal of Pharmacy and Biological Sciences. (2017). Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of Desloratadine and Montelukast sodium in bulk and pharmaceutical formulation. [Link]

-

Qi, M., Wang, P., & Geng, Y. (2005). Determination of desloratadine in drug substance and pharmaceutical preparations by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 38(2), 355-359. [Link]

-

Pharmaffiliates. (n.d.). Desloratadine-impurities. [Link]

-

National Center for Biotechnology Information. (2013). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. [Link]

-

Research Journal of Pharmacy and Technology. (2018). Analytical Method Development and Validation of Desloratadine Tablet. [Link]

-

ResearchGate. (2014). Preliminary Impurity Profile Study of Desloratadine Used in Toxicological Studies. [Link]

- Google Patents. (2017).

-

Waters Corporation. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. [Link]

- Google Patents. (2006).

Sources

- 1. youtube.com [youtube.com]

- 2. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arabjchem.org [arabjchem.org]

- 4. Desloratadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. (PDF) Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and IT"s Degradation Products [academia.edu]

- 10. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. asianpubs.org [asianpubs.org]

- 13. ijpar.com [ijpar.com]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of 8-Dechloro-7-chloro Desloratadine

Abstract

This application note details a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 8-Dechloro-7-chloro Desloratadine, a potential impurity and related substance of the active pharmaceutical ingredient (API) Desloratadine.[1][2] The method is designed to separate the main analyte from its degradation products generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4] The protocol has been validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for routine quality control and stability testing in pharmaceutical development and manufacturing.

Introduction and Scientific Rationale

8-Dechloro-7-chloro Desloratadine is a structural analogue and potential impurity of Desloratadine, a widely used second-generation antihistamine.[5][6] In pharmaceutical manufacturing, the identification and control of such impurities are critical to ensure the safety and efficacy of the final drug product. A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality attributes of a drug substance over time.[4] Its primary characteristic is specificity: the ability to unequivocally measure the analyte of interest without interference from degradation products, process impurities, or other excipients.[7]